molecular formula C11H11NO3 B11893501 8-Ethoxyindolizine-7-carboxylic acid

8-Ethoxyindolizine-7-carboxylic acid

Cat. No.: B11893501
M. Wt: 205.21 g/mol
InChI Key: SJNOKPIQQZNQAM-UHFFFAOYSA-N
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Description

8-Ethoxyindolizine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their significant biological activities and are widely used in various fields of chemistry and biology. The indolizine core is a crucial structural motif in many natural products and synthetic compounds, contributing to their diverse biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyindolizine-7-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Ethoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, affecting DNA replication and cell division .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Camptothecin: A cytotoxic quinoline alkaloid with an indolizine core.

    8-Hydroxyquinoline: A compound with diverse biological activities.

Uniqueness: 8-Ethoxyindolizine-7-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

8-ethoxyindolizine-7-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-15-10-8(11(13)14)5-7-12-6-3-4-9(10)12/h3-7H,2H2,1H3,(H,13,14)

InChI Key

SJNOKPIQQZNQAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN2C1=CC=C2)C(=O)O

Origin of Product

United States

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